molecular formula C18H20N6OS B2485342 N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105209-16-2

N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2485342
CAS No.: 1105209-16-2
M. Wt: 368.46
InChI Key: JFVQACRMXCNTQY-UHFFFAOYSA-N
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Description

N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a phenyl group at position 1, a pyrimidin-2-ylthio methyl moiety at position 5, and an isobutyl carboxamide substituent at position 2. The pyrimidinylthio group may enhance hydrogen bonding or π-π interactions with biological targets, while the isobutyl substituent likely increases lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

N-(2-methylpropyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13(2)11-21-17(25)16-15(12-26-18-19-9-6-10-20-18)24(23-22-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQACRMXCNTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1105209-16-2) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C18H20N6OS
  • Molecular Weight : 368.46 g/mol
  • IUPAC Name : N-(2-methylpropyl)-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
  • Structural Features : The compound features a triazole ring linked to a pyrimidine moiety via a thioether bond, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as click chemistry. This method allows for the efficient formation of the triazole ring and the introduction of the pyrimidine substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including those similar to N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole. For instance:

  • In Vitro Studies : Compounds with triazole structures have demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range against MCF7 and HCT116 cell lines, indicating strong cytotoxicity .
  • Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase (TS), leading to disrupted DNA synthesis and subsequent apoptosis in cancer cells. The IC50 values for TS inhibition have been reported as low as 1.95 μM for some related compounds .

Antimicrobial Activity

The antimicrobial activity of N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole has also been evaluated:

  • Broad Spectrum Activity : Similar triazole compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Comparison with Standard Antibiotics : In comparative studies, certain derivatives exhibited activity comparable to standard antibiotics such as penicillin and ampicillin .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

CompoundModificationEffect on Activity
5bReplacement of thioether with a phenyl groupReduced potency by 2-fold
5gSubstitution with n-propyl group4-fold reduction in potency
5hIntroduction of iso-butyl groupLoss of inhibition entirely

These modifications highlight how small changes in chemical structure can significantly impact biological efficacy .

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives, N-isobutyl derivatives were found to exhibit potent anticancer properties with IC50 values below 5 μM against multiple cancer cell lines. The study emphasized the role of the pyrimidine moiety in enhancing cytotoxicity through improved binding affinity to target enzymes involved in DNA synthesis .

Case Study 2: Antimicrobial Testing

Another study focused on assessing antimicrobial properties against clinical strains of bacteria. Here, N-isobutyl derivatives showed promising results with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics used as controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation:

  • Mechanism : The compound has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cancer cell viability.
  • Efficacy : In vitro studies demonstrate that N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For example, it has shown IC50 values comparable to or better than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Case Study: Anticancer Efficacy

A study evaluating similar triazole derivatives found that compounds with structural similarities to this compound displayed potent anticancer effects across multiple cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .

Antimicrobial Properties

The compound also exhibits promising antimicrobial properties:

  • Activity Spectrum : It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of bacterial growth.
  • Research Findings : In a comparative study, certain derivatives of 1,2,3-triazoles showed good antimicrobial activity, indicating that structural modifications can enhance efficacy against specific microbial strains .

Case Study: Antimicrobial Evaluation

In a recent investigation into triazole derivatives, several compounds demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) that were notably lower than those of conventional antibiotics .

Drug Metabolism Regulation

Another area of application for this compound is its role in modulating drug metabolism:

  • Pregnane X Receptor (PXR) : The compound has been identified as a selective inverse agonist and antagonist of PXR, a key regulator of drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs and may help mitigate adverse drug reactions .

Case Study: PXR Modulation

Research has revealed that structurally similar compounds exhibit low nanomolar IC50 values for PXR binding and cellular activity. This suggests that this compound could be utilized in future studies aimed at optimizing drug formulations by controlling metabolic pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Linkage

The pyrimidinylthioether group (–S–CH2–) undergoes nucleophilic displacement reactions. This reactivity is attributed to the electron-deficient pyrimidine ring activating the sulfur atom for substitution.

Reaction TypeConditionsOutcome/ProductSource
AlkylationAlkyl halides, DMF, 60–80°CReplacement of pyrimidinyl group with alkyl chains
Arylthiol DisplacementArylthiols, K2CO3, DMSO, 100°CFormation of new arylthioether derivatives

Key Findings :

  • Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K2CO3) to enhance nucleophilicity .

  • Steric hindrance from the pyrimidine ring slows substitution kinetics compared to aliphatic thioethers.

Oxidation of the Thioether Group

The sulfur atom in the thioether linkage is susceptible to oxidation, yielding sulfoxides or sulfones.

Oxidizing AgentConditionsProductSelectivitySource
H2O2 (30%)Acetic acid, 25°C, 2 hrSulfoxide (major)Moderate
m-CPBACH2Cl2, 0°C, 1 hrSulfone (quantitative)High

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, with m-CPBA favoring sulfone formation due to stronger oxidizing power .

Hydrolysis of the Carboxamide Group

The isobutyl carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsReagentsProductYieldSource
Acidic6M HCl, reflux, 6 hr1H-1,2,3-triazole-4-carboxylic acid70–80%
BasicNaOH (2M), EtOH, 80°C, 4 hrSodium salt of carboxylic acid85–90%

Notes :

  • Hydrolysis rates depend on steric effects from the isobutyl group, requiring prolonged heating .

Electrophilic Aromatic Substitution (Triazole Ring)

The 1-phenyl group on the triazole ring participates in electrophilic substitution, particularly at the para position.

ReactionReagentsPositionProductSource
NitrationHNO3/H2SO4, 0–5°Cpara4-Nitro-1-phenyltriazole derivative
SulfonationSO3/H2SO4, 50°CmetaSulfonic acid derivative

Limitations :

  • The electron-withdrawing triazole ring deactivates the phenyl group, necessitating strong electrophiles .

Coordination Chemistry (Metal Complexation)

The triazole nitrogen atoms and sulfur atom act as ligands for transition metals.

Metal SaltSolventComplex TypeApplicationSource
Cu(II) acetateMeOHTetradentate complexCatalytic oxidation studies
Pd(II) chlorideDCMSquare-planar complexCross-coupling catalysis

Structural Data :

  • X-ray crystallography of Cu(II) complexes confirms N,S-coordination modes.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thioether group.

ConditionsProductsMechanismSource
UV (254 nm), benzenePyrimidinyl radical + triazole-CH2-Radical recombination

Applications :

  • Potential for generating reactive intermediates in polymer chemistry.

Critical Analysis of Reaction Feasibility

  • Steric Effects : The isobutyl and pyrimidinyl groups hinder reactions at the triazole C-5 position .

  • Solvent Dependency : Polar solvents (DMF, DMSO) enhance nucleophilicity but may decompose labile products .

  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazole carboxamides are highly dependent on substituent variations. Below is a detailed comparison of the target compound with analogous derivatives:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Compound Name / ID Position 1 Substituent Position 5 Substituent N-Substituent (Position 4) Key Biological Activity Reference
Target Compound Phenyl (Pyrimidin-2-ylthio)methyl Isobutyl Not explicitly reported (inferred potential for kinase inhibition)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Ethyl Quinolin-2-yl Wnt/β-catenin pathway inhibition; antiproliferative activity
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl Anticancer activity (specific cell lines not detailed)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Trifluoromethyl Unspecified Selective c-Met inhibition; apoptosis induction in NCI-H522 lung cancer cells (GP = 68.09%)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%)
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide 3-Phenylbenzo[c]isoxazol-5-yl Methyl 2-Cyanophenyl Anticancer activity (synthesis confirmed; biological data pending)

Key Observations

Position 1 Substituents: Aromatic groups (e.g., phenyl, 4-chlorophenyl) are common, enhancing stability and target interactions. Bulky substituents (e.g., benzo[c]isoxazolyl in ) may improve binding to hydrophobic enzyme pockets .

Position 5 Substituents :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) correlate with enhanced anticancer activity (GP = 68.09%). The target’s pyrimidinylthio methyl group introduces sulfur-based nucleophilicity, which could modulate redox interactions .
  • Smaller substituents (e.g., methyl, ethyl) are associated with moderate activity but better metabolic stability .

Polar groups (e.g., cyanophenyl in ) may improve solubility but reduce blood-brain barrier penetration .

Biological Activity: Compounds with 5-amino substituents () show distinct mechanisms, such as bacterial SOS response inhibition, highlighting the critical role of functional group positioning . The target compound’s lack of a 5-amino group may limit its antiproliferative efficacy compared to derivatives like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .

Preparation Methods

Triazole Core Formation via Cyclocondensation

The 1,2,3-triazole ring is typically constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-based cyclocondensation. In the context of this compound, the latter approach dominates due to compatibility with subsequent functionalization steps. For example, ethyl 2,4-dioxobutanoate derivatives undergo cyclocondensation with phenylhydrazine in acetic acid to yield pyrazole intermediates, which are further oxidized to triazoles. A representative protocol involves refluxing dicarbonyl ester precursors with phenylhydrazine at 80–100°C for 6–10 hours, achieving yields of 75–82%.

Key Reaction Parameters:

  • Temperature: 80–100°C
  • Catalyst: Acetic acid (10–15% v/v)
  • Yield: 75–82%

Introduction of Pyrimidin-2-Ylthio Methyl Group

The pyrimidin-2-ylthio methyl substituent is introduced via nucleophilic substitution or thioether formation. Patent US20160160205A1 discloses a method where 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide reacts with pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 60°C for 12 hours, yielding the thioether product with 68% efficiency.

Optimization Note:

  • Substituting DMF with tetrahydrofuran (THF) reduces side-product formation but lowers yield to 55%.

N-Isobutyl Carboxamide Installation

The final carboxamide group is installed through amidation of the triazole carboxylic acid intermediate. A two-step process involves:

  • Ester Hydrolysis: Treatment of ethyl 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate with aqueous NaOH (2M) in ethanol at reflux.
  • Amide Coupling: Reaction of the resulting carboxylic acid with isobutylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Yield Data:

Step Reagents Conditions Yield (%)
Ester Hydrolysis NaOH (2M), EtOH Reflux, 4 h 92
Amide Coupling EDC, HOBt, DCM RT, 24 h 85

Alternative Methodologies and Comparative Analysis

One-Pot Sequential Synthesis

The formation of the 1,2,3-triazole core proceeds via a Huisgen cycloaddition mechanism when using CuAAC, while hydrazine-based routes follow a [3+2] cyclocondensation pathway. Density functional theory (DFT) calculations indicate that the pyrimidin-2-ylthio methyl group adopts a pseudo-axial conformation to minimize steric clashes with the triazole ring. This conformational preference influences reactivity in subsequent functionalization steps.

Stereochemical Impact:

  • Rotational Barrier: 12 kcal/mol for C–S bond rotation (DFT)
  • Crystal Packing: Monoclinic P2₁/c space group with π-stacking interactions

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₃), 3.51 (s, 3H, NCH₃), 4.66 (s, 2H, SCH₂), 6.52–7.69 (m, 9H, Ar–H).
  • IR (KBr): 3363 cm⁻¹ (N–H), 1642 cm⁻¹ (C=O), 1238 cm⁻¹ (C=S).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with acetonitrile/water (70:30) eluent shows a single peak at tR = 8.2 min, confirming >98% purity.

Industrial-Scale Production and Process Optimization

Cost-Efficiency Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
Pyrimidine-2-thiol 1,200 45
Isobutylamine 800 30
Solvents (DMF, EtOH) 300 15
Catalysts (EDC, HOBt) 200 10

Process Improvements:

  • Recycling DMF via distillation reduces solvent costs by 40%.
  • Switching from batch to flow chemistry increases throughput by 25%.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-isobutyl-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Step 2 : Introduction of the pyrimidin-2-ylthio group via nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation of the thiol intermediate .
  • Step 3 : Carboxamide functionalization using coupling agents like EDC/HOBt in dichloromethane, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    • Optimization : Use design of experiments (DoE) to assess variables (e.g., solvent, catalyst loading, temperature) and reduce trial-and-error. Central composite designs (CCD) can identify optimal yields (≥70%) .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm regiochemistry of the triazole ring and substitution patterns (e.g., pyrimidinylthio vs. phenyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 452.1) and rule out side products .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar 1,2,3-triazole carboxamides?

  • Methodological Answer :

  • Dose-Response Studies : Compare IC50_{50} values across assays (e.g., antimicrobial vs. anticancer screens) to identify structure-activity relationships (SAR). For example, pyrimidinylthio groups may enhance membrane permeability but reduce solubility .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase inhibitors) to explain discrepancies in enzyme inhibition vs. cellular efficacy .
  • Meta-Analysis : Use databases like ChEMBL to cross-reference bioactivity data and validate outliers .

Q. How can computational methods improve the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities for kinases or cytochrome P450 isoforms. Focus on hydrogen bonding with pyrimidin-2-ylthio motifs and hydrophobic interactions with the isobutyl group .
  • Quantum Mechanical (QM) Calculations : Optimize transition states for key reactions (e.g., thioether formation) using Gaussian 16 at the B3LYP/6-31G* level .
  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to prioritize derivatives with favorable pharmacokinetics (e.g., logP < 3, TPSA ~80 Ų) .

Q. What experimental approaches elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in cancer cell lines treated with the compound .
  • Fluorescence Microscopy : Track cellular uptake using BODIPY-labeled analogs and correlate with cytotoxicity .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

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